molecular formula C7H9O4P B1303477 4-Methoxyphenylphosphonic acid CAS No. 21778-19-8

4-Methoxyphenylphosphonic acid

Cat. No.: B1303477
CAS No.: 21778-19-8
M. Wt: 188.12 g/mol
InChI Key: SCMAYTUWDLAAAO-UHFFFAOYSA-N
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Description

4-Methoxyphenylphosphonic acid is an organic compound with the molecular formula C7H9O4P. It is a phosphonic acid derivative characterized by a methoxy group attached to a phenyl ring, which is further bonded to a phosphonic acid group. This compound is known for its applications in various fields, including materials science and chemistry.

Scientific Research Applications

4-Methoxyphenylphosphonic acid has a wide range of applications in scientific research:

    Materials Science: Used in the formation of self-assembled monolayers (SAMs) on metal surfaces, which are important for corrosion resistance and surface modification.

    Chemistry: Serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonic acid derivatives.

Biochemical Analysis

Biochemical Properties

4-Methoxyphenylphosphonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phosphatases, which are responsible for removing phosphate groups from molecules. The interaction between this compound and phosphatases involves the formation of strong P-O-Pb covalent bonds, which can influence the enzyme’s activity and stability . Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and structure.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in perovskite solar cells, this compound induces an in-situ chemical reaction at the perovskite surface, forming strong P-O-Pb covalent bonds that diminish surface defect density and upshift the surface Fermi level . This interaction can enhance electron extraction at the top interface, thereby improving the efficiency of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The formation of strong P-O-Pb covalent bonds is a key mechanism by which this compound influences biochemical processes . These bonds can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can cause changes in gene expression, further impacting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In in vitro and in vivo studies, prolonged exposure to this compound may lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its potential as a biochemical tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Understanding the factors that influence subcellular localization is essential for harnessing the full potential of this compound in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

    Reaction with Phosphorus Trichloride: 4-Methoxyphenol is reacted with phosphorus trichloride in the presence of a base such as pyridine. This step forms the intermediate 4-methoxyphenylphosphonic dichloride.

    Hydrolysis: The intermediate is then hydrolyzed with water to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylphosphonic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other substituents.

    Addition: Addition reactions involving the phosphonic acid group.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Addition: Reactions may involve reagents like hydrogen halides or other electrophiles.

Major Products

    Esterification: Produces esters of this compound.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Addition: Forms addition products with the phosphonic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.

    4-Ethoxyphenylphosphonic acid: Similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.

    4-Methylphenylphosphonic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

4-Methoxyphenylphosphonic acid is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

(4-methoxyphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMAYTUWDLAAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381448
Record name 4-methoxyphenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-19-8
Record name 4-methoxyphenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylphosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 4-methoxyphenylphosphonic acid and what is its significance?

A1: this compound is a byproduct generated during reactions involving Lawesson's reagent (LR) [, , ]. This compound is recognized as the final product of a sulfur/oxygen exchange at the phosphorus atom of LR []. While not the primary reagent in these reactions, understanding its formation and properties can be crucial for optimizing reactions involving LR and interpreting their outcomes.

Q2: How does the structure of this compound influence its properties?

A2: The crystal structure of this compound reveals the formation of helical chains through strong P-O-H...O=P hydrogen bonds []. These chains are further connected by weaker intermolecular contacts between the P=O group and a phenyl hydrogen, creating a three-dimensional lattice []. This particular arrangement is distinct from the parent compound, benzenephosphonic acid, but analogous to its arsenic counterpart []. These structural insights are valuable for understanding the compound's physical properties and potential interactions.

Q3: Are there any analytical challenges associated with this compound in drug delivery systems?

A3: Yes, the presence of this compound has been detected via NMR spectroscopy in a study investigating sustained-release delivery systems for the hydrogen sulfide donor, GYY 4137 [, ]. This detection confirms the degradation of GYY 4137 within the formulated system. This highlights the importance of analytical method validation and quality control in ensuring the stability and efficacy of drug formulations containing GYY 4137 or related compounds.

Q4: Are there any known applications of this compound beyond its identification as a byproduct?

A4: While the provided research focuses on the formation and characterization of this compound as a byproduct of reactions involving Lawesson's reagent, its potential applications remain an open question [, ]. Further research is needed to explore its potential use in various fields, such as catalysis, material science, or as a synthetic building block for other valuable compounds.

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